Febuxostat 2-Butyl Isomer Ethyl Ester
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Overview
Description
Febuxostat 2-Butyl Isomer Ethyl Ester: is a derivative of febuxostat, a non-purine selective inhibitor of xanthine oxidase. Febuxostat is primarily used to manage hyperuricemia in patients with gout by reducing the production of uric acid . The 2-butyl isomer ethyl ester variant is a chemically modified form that may exhibit different properties and applications compared to the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Febuxostat 2-Butyl Isomer Ethyl Ester involves several steps:
Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and thioacetamide.
Intermediate Formation: These react in hydrochloric acid solution to form 4-hydroxythiobenzamide.
Ester Formation: The intermediate reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
Formylation: The compound undergoes formylation in a mixed acid system of methanesulfonic acid and trifluoroacetic acid to yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques and stringent quality control measures to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Chemistry: Febuxostat 2-Butyl Isomer Ethyl Ester is used as a reference standard in analytical chemistry to study the properties and behavior of esters under various conditions .
Biology and Medicine: In biological and medical research, this compound is studied for its potential effects on xanthine oxidase inhibition and its implications in treating hyperuricemia and gout .
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations aimed at managing hyperuricemia and related conditions .
Mechanism of Action
Febuxostat 2-Butyl Isomer Ethyl Ester exerts its effects by selectively inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, the compound reduces the production of uric acid, thereby lowering serum urate levels . The molecular target is the molybdenum pterin center of xanthine oxidase, which is the active site of the enzyme .
Comparison with Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to manage hyperuricemia.
Topiroxostat: A non-purine xanthine oxidase inhibitor similar to febuxostat.
Oxypurinol: The active metabolite of allopurinol with similar inhibitory effects on xanthine oxidase.
Uniqueness: Febuxostat 2-Butyl Isomer Ethyl Ester is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other xanthine oxidase inhibitors. Its ester form may also influence its solubility, stability, and bioavailability .
Properties
IUPAC Name |
ethyl 2-(4-butan-2-yloxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-11(3)23-15-8-7-13(9-14(15)10-19)17-20-12(4)16(24-17)18(21)22-6-2/h7-9,11H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJUCUHABAUVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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